molecular formula C16H16O B107276 4,4-Diphenylbutan-2-one CAS No. 5409-60-9

4,4-Diphenylbutan-2-one

Cat. No. B107276
CAS RN: 5409-60-9
M. Wt: 224.3 g/mol
InChI Key: FPHXYKLKNOEKTQ-UHFFFAOYSA-N
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Description

4,4-Diphenylbutan-2-one is a chemical compound that is structurally characterized by the presence of a ketone functional group (C=O) attached to a butane backbone with two phenyl groups at the 4-position. This compound is of interest in organic chemistry due to its potential as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and complex organic compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, asymmetric reduction of 1,4-diphenylbutane-1,4-dione has been achieved using reducing agents such as NaBH4 and BH3·THF in combination with chiral reagents, leading to the formation of chiral 1,4-diols, which can be further converted into C2-symmetric diphenylpyrrolidine derivatives . Another study describes the synthesis of diphenylbutane-1,4-diamine from diphenylsuccinonitrile, which can be further transformed into imines and bis-(1,3-dihydropyrrolone) derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 4,4-Diphenylbutan-2-one has been analyzed using various techniques. Conformational energy analysis of diastereoisomeric diphenylbutanes has been performed using empirical energy calculations, indicating the importance of geometry optimization for consistency with experimental data . Additionally, X-ray diffraction has been used to characterize the structure of imines derived from diphenylbutane-1,4-diamine .

Chemical Reactions Analysis

Several chemical reactions involving compounds structurally similar to 4,4-Diphenylbutan-2-one have been reported. For example, the photochemical reaction of enamino ketones with benzophenone has been studied, leading to the formation of products such as N-(2,2-diphenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . Acid-catalyzed dehydration of diphenylbutanols has been shown to yield various elimination products, with configurations assigned by spectroscopic methods . Hydroamination of diphenylbutadiyne with secondary N-methyl-anilines has been performed using a calcium-based precatalyst, yielding regioselective products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-Diphenylbutan-2-one and related compounds are influenced by their molecular structure. The presence of phenyl groups can significantly affect properties such as solubility, melting point, and reactivity. The resolution of C2-symmetric diphenylbutane-1,4-diol using (S)-proline and boric acid has been achieved, highlighting the importance of chirality in the physical properties of these compounds . The synthesis of head-to-head polymers starting from phenylpropionic acid derivatives also sheds light on the reactivity and properties of diphenylbutane derivatives .

Scientific Research Applications

  • Chiral Resolution and Synthesis Applications :

    • Periasamy, Rao, and Seenivasaperumal (2001) demonstrated the resolution of C2-symmetric 2,3-diphenylbutane-1,4-diol using (S)-proline and boric acid, highlighting applications in chiral resolution and synthesis (Periasamy, Rao & Seenivasaperumal, 2001).
  • Catalysis and Organic Reactions :

    • The research by Rana, Rahman, Roy, and Roy (2018) on the synthesis of tetra-substituted imidazoles mediated by (S)-3-Methyl-1, 1-Diphenylbutane-1, 2-Diamine demonstrates its application as an organocatalyst in high-yielding, cost-effective, and environmentally benign reactions (Rana, Rahman, Roy & Roy, 2018).
  • Chemical Synthesis and Mechanistic Insights :

    • Ceylan, Gürdere, Budak, Kazaz, and SeÇen (2004) reported the preparation of 1,4-diphenylbutane-1,4-diones from α-halo acetophenones, providing insights into mechanistic pathways in chemical synthesis (Ceylan et al., 2004).
  • Environmental Science and Polymer Research :

    • Sielicki, Focht, and Martín (1978) investigated the microbial degradation of polystyrene and 1,3-diphenylbutane, contributing to understanding the environmental impact and degradation pathways of polymers (Sielicki, Focht & Martín, 1978).
  • Material Science and Polymer Modification :

    • Shen Xiao-don (1999) discussed the use of 2,3-dimethyl-2,3-diphenylbutane as a polymer modifier, illustrating its role in enhancing fire-proofing effects and safety in polymer applications (Shen Xiao-don, 1999).

Safety And Hazards

The safety data sheet for 4,4-Diphenylbutan-2-one indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,4-diphenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHXYKLKNOEKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202421
Record name 4,4-Diphenylbutan-2-one
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,4-Diphenylbutan-2-one

CAS RN

5409-60-9
Record name 4,4-Diphenyl-2-butanone
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Record name 4,4-Diphenyl-2-butanone
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Record name 4,4-Diphenylbutan-2-one
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Record name 4,4-Diphenyl-2-butanone
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Synthesis routes and methods

Procedure details

To a solution of β-oxo-δ-phenyl-benzene pentanoic acid ethyl ester (8.0 g, 0.026 mol) in 47.5 mL xylenes (15.0 eq), 1,4-diazabicyclo[2.2.2]octane (30.28 g, 0.269 mol, 10 eq) was added and the reaction mixture was first heated to reflux for 5 hours and then stirred at room temperature for 16 hours (D. H. Miles, et al, J. Org. Chem. 39, 2647 (1974)). The reaction mixture was then acidified (pH 1) with approximately 10 mL 5% HCl. This heterogeneous mixture was then filtered through Celite, thoroughly washing the bed of Celite with ether. The organic layer was washed with water, dried (MgSO4), and concentrated in vacuo to give a crude oil. Purification by flash chromatography (silica gel, 15% EtOAc/hexane) yielded 4.0 g (0.018 mol, 70%) of the desired product.
Name
β-oxo-δ-phenyl-benzene pentanoic acid ethyl ester
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
47.5 mL
Type
reactant
Reaction Step One
Quantity
30.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
DP Arnold, JC McMurtrie - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The molecules of the title compound, C16H16O2, display an intramolecular O—H⋯O hydrogen bond between the hydroxyl donor and the ketone acceptor. Intermolecular C—H⋯π …
Number of citations: 1 scripts.iucr.org
J Jensen, H Wilson, D Arnold - The Australian Journal of …, 2014 - eprints.qut.edu.au
A comprehensive exercise in organic synthesis and interpretive spectroscopy for upper-level undergraduates is described. Protection of ethyl acetoacetate to yield ethyl 3-oxobutanoate …
Number of citations: 0 eprints.qut.edu.au
CS Cho, S Motofusa, K Ohe, S Uemura - Bulletin of the Chemical …, 1996 - journal.csj.jp
Triarylstibines react with α,β-unsaturated ketones and aldehydes in acetic acid at room temperature in the presence of AgOAc and a catalytic amount of Pd(OAc) 2 to afford the …
Number of citations: 71 www.journal.csj.jp
L Botella, C Nájera - The Journal of Organic Chemistry, 2005 - ACS Publications
Optimized reaction conditions for the mono- and β,β-diarylation of electron-deficient alkenes in aqueous media catalyzed either by a p-hydroxyacetophenone oxime-derived …
Number of citations: 141 pubs.acs.org
S Oi, M Moro, H Ito, Y Honma, S Miyano, Y Inoue - Tetrahedron, 2002 - Elsevier
The addition of aryl- or alkenyl-trimethylstannanes to α,β-unsaturated carbonyl compounds in the presence of a catalytic amount of a cationic rhodium complex ([Rh(cod)(MeCN) 2 ]BF 4 …
Number of citations: 124 www.sciencedirect.com
JFJ Dippy, ALL Palluel - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… from the benzene-benzylideneacetophenone reaction ; under similar conditions benzylideneacetone gave a 70% yield of 4 : 4-diphenylbutan-2-one. Two modifications of the above …
Number of citations: 7 pubs.rsc.org
Q Zhang, S Sun, J Hu, Q Liu, J Tan - The Journal of Organic …, 2007 - ACS Publications
A highly efficient BF 3 ·OEt 2 -catalyzed formal dehydration C−C coupling reaction between readily available α-EWG ketene-(S,S)-acetals and various alcohols via direct substitution of …
Number of citations: 74 pubs.acs.org
CS Cho, S Motofusa, K Ohe, S Uemura… - The Journal of Organic …, 1995 - ACS Publications
A remarkable catalytic effect of antimony (III) chloride is disclosed in palladium (0)-catalyzed conjugate addition of aromatics to,/3-unsaturated ketones and aldehydes with sodium …
Number of citations: 143 pubs.acs.org
JN Ellis - 1966 - search.proquest.com
Factors involved in the attack of acyl radicals on quinones have been qualitatively assessed from the results of irradiations of some p-quinones with aldehydes; acyl radicals are …
Number of citations: 0 search.proquest.com
AM Genaev, GE Salnikov, KY Koltunov - Organic & Biomolecular …, 2022 - pubs.rsc.org
Superelectrophilic activation of α,β-unsaturated carbonyl compounds and their isoelectronic analogs, proceeding normally under superacidic conditions, have led to a great variety of …
Number of citations: 2 pubs.rsc.org

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